molecular formula C10H15NO5 B11879627 (S)-6-Oxo-6-((2-oxotetrahydrofuran-3-yl)amino)hexanoic acid CAS No. 380228-16-0

(S)-6-Oxo-6-((2-oxotetrahydrofuran-3-yl)amino)hexanoic acid

Cat. No.: B11879627
CAS No.: 380228-16-0
M. Wt: 229.23 g/mol
InChI Key: MNOCJTXZUHOGJL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-Oxo-6-((2-oxotetrahydrofuran-3-yl)amino)hexanoic acid is a synthetic organic compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol. This molecule is of significant interest in medicinal chemistry and chemical biology as a specialized bifunctional building block. Its structure incorporates a 6-aminohexanoic acid moiety, which is well-established in scientific literature as a hydrophobic and flexible spacer, often used as a linker in the design of various biologically active structures and modified peptides . The incorporation of this flexible element can improve the pharmacokinetic properties of potential lead compounds by reducing their susceptibility to proteolytic degradation . Furthermore, the compound features a (S)-2-oxotetrahydrofuran (γ-lactam) scaffold, which can serve as a key conformational constraint or a bioisostere in drug design. The specific stereochemistry of the tetrahydrofuran ring is provided in the (S)-enantiomeric form, which is crucial for achieving selective interactions in chiral environments, such as with enzyme active sites. Researchers can leverage this high-purity compound as a versatile intermediate for constructing more complex molecules, particularly in the synthesis of peptide hybrids or protease inhibitor libraries where a flexible, non-proteinogenic linker is required. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

380228-16-0

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

IUPAC Name

6-oxo-6-[[(3S)-2-oxooxolan-3-yl]amino]hexanoic acid

InChI

InChI=1S/C10H15NO5/c12-8(3-1-2-4-9(13)14)11-7-5-6-16-10(7)15/h7H,1-6H2,(H,11,12)(H,13,14)/t7-/m0/s1

InChI Key

MNOCJTXZUHOGJL-ZETCQYMHSA-N

Isomeric SMILES

C1COC(=O)[C@H]1NC(=O)CCCCC(=O)O

Canonical SMILES

C1COC(=O)C1NC(=O)CCCCC(=O)O

Origin of Product

United States

Biological Activity

(S)-6-Oxo-6-((2-oxotetrahydrofuran-3-yl)amino)hexanoic acid, with the CAS number 380228-16-0, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C10_{10}H15_{15}N O5_5
  • Molecular Weight : 229.2298 g/mol
  • Purity : 98% .

The compound's biological activity is primarily attributed to its structural components, which include an oxo group and an amino group linked to a tetrahydrofuran moiety. These features suggest potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Anticancer Potential

Research indicates that compounds structurally similar to this compound may exhibit anticancer properties. For instance, studies on related compounds have shown that they can inhibit fatty acid synthase (FASN), a key enzyme in lipid metabolism that is often overexpressed in cancer cells. Inhibition of FASN leads to reduced cell proliferation and increased apoptosis in cancer cell lines .

Enzyme Inhibition

The compound may also act as an inhibitor of mitochondrial fatty acid synthesis pathways. This is significant as these pathways are crucial for maintaining mitochondrial function. Research has demonstrated that similar compounds can impair mitochondrial function and increase reactive oxygen species (ROS), which are associated with cellular stress and apoptosis .

Case Studies

  • Study on FASN Inhibition :
    • Objective : To evaluate the effect of this compound on FASN activity.
    • Method : Cell viability assays were performed on cancer cell lines treated with varying concentrations of the compound.
    • Results : The compound exhibited a dose-dependent reduction in cell viability, suggesting effective inhibition of FASN activity.
  • Mitochondrial Function Assessment :
    • Objective : To assess the impact of the compound on mitochondrial health.
    • Method : Mitochondrial respiration rates were measured using a Seahorse XF Analyzer.
    • Results : Treatment with the compound resulted in decreased respiration rates and increased ROS production, indicating compromised mitochondrial function.

Data Table

Biological ActivityObservationsReference
FASN InhibitionDose-dependent reduction in viability
Mitochondrial DysfunctionDecreased respiration and increased ROS
Potential Anticancer EffectsInduction of apoptosis

Scientific Research Applications

Neurodegenerative Disease Research

One of the most promising applications of (S)-6-Oxo-6-((2-oxotetrahydrofuran-3-yl)amino)hexanoic acid is in the context of neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that compounds with similar structures can inhibit β-secretase (BACE1), an enzyme involved in the production of amyloid-beta plaques, which are characteristic of Alzheimer's pathology. The inhibition of this enzyme could potentially slow the progression of the disease by reducing plaque formation .

Anti-inflammatory Properties

Studies have shown that derivatives of this compound exhibit significant anti-inflammatory activity. In vitro assays demonstrated that these compounds can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis.

Enzyme Inhibition Studies

Research has identified this compound as a potential inhibitor of various enzymes involved in metabolic pathways. For instance, its structural analogs have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and type 2 diabetes management .

Data Tables

Case Study 1: Alzheimer’s Disease Inhibition

In a recent study published in 2023, researchers synthesized several derivatives based on this compound. One derivative exhibited a significant reduction in β-secretase activity, with an IC50 value of 45 nM, indicating strong potential for further development as a therapeutic agent against Alzheimer's disease .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The results showed that treatment with this compound led to a 60% reduction in paw swelling compared to control groups, highlighting its potential role in managing inflammatory conditions.

Comparison with Similar Compounds

Structural Analogs of 6-Oxohexanoic Acid Derivatives

The following table compares (S)-6-Oxo-6-((2-oxotetrahydrofuran-3-yl)amino)hexanoic acid with structurally related compounds, focusing on substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituent at 6-Position Key Features Applications
This compound C₁₀H₁₅NO₅ (2-Oxotetrahydrofuran-3-yl)amino Chiral center, lactam-like ring, carboxylic acid terminus Synthetic intermediates, enzyme inhibition (hypothetical)
6-Oxo-6-(2-thienyl)hexanoic acid C₁₀H₁₂O₃S 2-Thienyl Aromatic sulfur heterocycle, planar structure Synthetic precursor, pharmaceutical intermediates
N⁶-[(1S)-1-Carboxy-3-sulfanylpropyl]-6-oxo-L-lysine C₁₀H₁₈N₂O₅S Sulfanylpropyl-carboxy group Modified lysine derivative, sulfhydryl functionality Biochemical research (e.g., enzyme substrate analogs)
(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one C₂₂H₄₀O₂ Hexyl-undecyl pyranone Macrocyclic lactone, lipophilic side chains Surfactants, antimicrobial agents (inferred)

Key Differences and Functional Implications

Substituent Chemistry
  • Tetrahydrofuran vs.
  • Sulfanylpropyl vs.
Physicochemical Properties
  • Chirality: The (S)-configuration distinguishes the target compound from achiral analogs like 6-Oxo-6-(2-thienyl)hexanoic acid, making it suitable for enantioselective applications.
  • Lipophilicity : The pyran-2-one derivative () is highly lipophilic due to its long alkyl chains, whereas the target compound’s polar carboxylic acid and tetrahydrofuran groups enhance aqueous solubility .

Preparation Methods

Coupling of 6-Aminocaproic Acid with Cyclic Anhydrides

A foundational approach involves the reaction of 6-aminocaproic acid with 2-oxotetrahydrofuran-3-carboxylic acid derivatives. In one protocol, 6-aminocaproic acid (1.75 g, 13.1 mmol) reacts with 4-amino-1,8-naphthalic anhydride (12 g, 9.4 mmol) in pyridine at 80–85°C for 3–4 hours, yielding 66% product after column chromatography. Analogous methods employ dibromomaleic anhydride in acetic acid at 100°C, achieving 80% yield via silica gel purification.

Table 1: Representative Anhydride Coupling Conditions

Starting MaterialReagentSolventTemperatureTimeYield
6-Aminocaproic acidDibromomaleic anhydrideAcetic acid100°C18 h80%
6-Aminocaproic acid4-Amino-1,8-naphthalic anhydridePyridine80–85°C4 h66%

Enantioselective Synthesis via Chiral Auxiliaries

The patent WO2016132378A2 discloses a stereocontrolled route using (S)-3-aminodihydrofuran-2(3H)-one hydrobromide. Key steps include:

  • Morpholine-mediated cyclization : Morpholine (117.5 mL) is added to a dichloromethane solution at 0–5°C, followed by 12-hour stirring at 25°C.

  • Oxalic acid precipitation : Filtration and washing with ethyl acetate/acetone yield the chiral intermediate (67.71 g).

  • Adipic acid esterification : Adipic acid (100 g) is treated with methanol and conc. HCl at 80–85°C for 8 hours, followed by toluene extraction and sodium carbonate basification.

Table 2: Chiral Synthesis Optimization

StepReagentConditionsOutcome
CyclizationMorpholine0–5°C → 25°C, 12 hIntermediate isolation
Acid precipitationOxalic acid/acetone25–30°C, 3 h67.71 g crude product

Carbodiimide-Mediated Amide Bond Formation

Dicyclohexylcarbodiimide (DCC) and hydroxysuccinimide (NHS) enable efficient coupling under mild conditions. In a representative procedure:

  • Biotin (488 mg, 2.0 mmol) is activated with NHS (276 mg) and DCC (824 mg) in DMF.

  • 6-Aminocaproic acid (157 mg) and triethylamine (0.3 mL) are added, yielding 72.2% product after vacuum distillation.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

Polar aprotic solvents (DMF, pyridine) enhance nucleophilicity of the amine group, while temperatures >80°C accelerate anhydride ring-opening. For instance, acetic acid at 100°C improves dibromomaleic anhydride reactivity, reducing reaction time to 18 hours. Conversely, pyridine at 80–85°C necessitates 4 hours for comparable conversion.

Catalytic and Stoichiometric Considerations

Triethylamine (2.16 equiv) proves critical for neutralizing HCl byproducts in DMF-mediated reactions, preventing side reactions. Substituent effects on the anhydride also influence yields; electron-deficient anhydrides (e.g., dibromomaleic) exhibit higher reactivity than aromatic analogs.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, CDCl3_3) of intermediates shows characteristic signals at δ 3.62 (t, J = 7.2 Hz, 2H) for methylene protons adjacent to the amide.

  • LC/MS Analysis : Reverse-phase LC/MS (5–95% acetonitrile/water) confirms product identity via [M+Na]+^+ peaks at m/z 391.9–393.9.

Purity Assessment

Silica gel chromatography (ethyl acetate/dichloromethane gradients) achieves >98% purity, as verified by HPLC. Industrial-scale processes employ recrystallization from ethanol/water mixtures, reducing residual solvents to <0.1%.

Industrial Scalability and Process Economics

The patent route demonstrates scalability to 100 g batches, with toluene and dichloromethane enabling efficient extraction. Key cost drivers include:

  • Raw materials : 6-Aminocaproic acid ($45/kg) vs. chiral auxiliaries ($120/kg).

  • Solvent recovery : DMF and pyridine recycling reduces waste disposal costs by 40%.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-6-Oxo-6-((2-oxotetrahydrofuran-3-yl)amino)hexanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves coupling reactions between activated carboxylic acid derivatives (e.g., succinimidyl esters) and amines. For example, tert-butyl-protected intermediates (e.g., tert-butyl-6-oxo-1,3-oxazinane carboxylate) can serve as precursors, with subsequent deprotection steps . Amide bond formation using coupling agents like 1-propanephosphonic anhydride in DMF, as described in PCT applications, optimizes yields under inert conditions (N₂) at 60–70°C . Purification via reverse-phase flash chromatography (MeOH/H₂O gradients) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure. For crystallographic analysis, software suites like ORTEP-III and WinGX enable precise determination of stereochemistry and hydrogen-bonding networks . Single-crystal X-ray diffraction (as in ) validates the spatial arrangement of the tetrahydrofuran and hexanoic acid moieties .

Q. How can researchers ensure purity and stability during storage?

  • Methodological Answer : Post-synthesis, purity is confirmed via HPLC (e.g., using formic acid-modified mobile phases) . Stability is maintained by storing the compound in anhydrous conditions at –20°C, avoiding light exposure. Lyophilization is recommended for long-term storage of aqueous-soluble derivatives .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioavailability or target specificity?

  • Methodological Answer : Introducing bioisosteric replacements (e.g., borono or sulfonamide groups) at the hexanoic acid or tetrahydrofuran rings can modulate lipophilicity and binding affinity. For instance, substituting the 2-oxotetrahydrofuran moiety with a boronic acid group (as in ) improves interactions with serine proteases . Computational docking (e.g., using AutoDock Vina) predicts binding modes to guide rational design .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Standardizing protocols (e.g., using jasmonic acid-insensitive mutants for plant bioassays ) and validating purity via LC-MS/MS reduces experimental noise. Meta-analyses of published data, accounting for variables like enantiomeric purity (S vs. R configurations), clarify structure-activity relationships .

Q. How does the compound interact with enzymatic targets at the molecular level?

  • Methodological Answer : Mechanistic studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics. For example, analogs of hexanoic acid derivatives prime callose deposition in plant defense pathways via jasmonate signaling . Isotopic labeling (¹³C/¹⁵N) of the hexanoic acid backbone tracks metabolic incorporation in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.